8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline family. This compound is characterized by its complex fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of bromine, fluorine, and methyl substituents on the phenyl rings adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative under acidic or basic conditions to form the quinoline ring.
Bromination: The resulting pyrazoloquinoline compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 8-position.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain proteins, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 8-bromo-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
The unique combination of bromine, fluorine, and methyl groups in 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline distinguishes it from similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-6-16(24)12-19(21)23(20)28(27-22)18-9-7-17(25)8-10-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWZCFYYPABUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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